molecular formula C15H20N2O2 B2830483 N-cyclopentyl-N'-(1-phenylethyl)oxamide CAS No. 433239-85-1

N-cyclopentyl-N'-(1-phenylethyl)oxamide

Cat. No. B2830483
CAS RN: 433239-85-1
M. Wt: 260.337
InChI Key: AUOKASWAHOEQBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-cyclopentyl-N’-(1-phenylethyl)oxamide” is a compound that is derived from two main components: oxamide and 1-phenylethylamine . Oxamide is an organic compound with the formula (CONH2)2, which is a white crystalline solid soluble in ethanol, slightly soluble in water, and insoluble in diethyl ether . 1-Phenylethylamine is an organic compound with the formula C6H5CH(NH2)CH3, often used in chiral resolutions .


Chemical Reactions Analysis

Oxamide, one of the components of “N-cyclopentyl-N’-(1-phenylethyl)oxamide”, dehydrates above 350 °C, releasing cyanogen . N,N’-substituted oxamides are supporting ligands for the copper-catalyzed amination and amidation of aryl halides in the Ullmann-Goldberg reaction .

Scientific Research Applications

Synthesis and Structural Characterization

  • Functionalized oxazoles were synthesized from enamides via phenyliodine diacetate-mediated intramolecular oxidative cyclization, showcasing the utility of such compounds in synthesizing complex heterocyclic structures with broad substrate scope and heavy-metal-free characteristics (Zheng et al., 2012).
  • Cyclam and cyclen oxamides serve as intermediates for N1,N4-disubstituted tetraazamacrocycles, offering a general strategy for symmetrically or asymmetrically disubstituted derivatives and leading to a new class of potentially dinucleating ligands (Bellouard et al., 1999).

Catalysis and Polymerization

  • A palladium on carbon nitride catalyst promoted the selective hydrogenation of phenol to cyclohexanone, demonstrating the catalyst's high activity and selectivity under mild conditions, which is crucial for the manufacture of polyamides in the chemical industry (Wang et al., 2011).
  • Copper-catalyzed intermolecular amidation and imidation of unactivated alkanes with simple amides and sulfonamides to form N-alkyl products were reported, highlighting a method for functionalizing secondary C-H bonds over tertiary ones and even at primary C-H bonds (Tran et al., 2014).

Drug Delivery and Biomedical Applications

  • Biodegradable oxamide-phenylene-based mesoporous organosilica nanoparticles were synthesized for drug delivery, displaying high drug payloads, biocompatibility, and efficient internalization into cancer cells (Croissant et al., 2016).
  • The metabolism and transport of oxazaphosphorines, including cyclophosphamide and ifosfamide, were reviewed, highlighting their importance in cancer chemotherapy and the implications for clinical practice (Zhang et al., 2005).

Material Science and Nucleation Studies

  • The influence of bisamide additives on the nucleation of isotactic polypropylene and its charge storage properties was investigated, revealing that the chemical structure and solubility of the additives significantly affect the nucleation efficiency and electrical properties of the polypropylene (Mohmeyer et al., 2006).

properties

IUPAC Name

N-cyclopentyl-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-11(12-7-3-2-4-8-12)16-14(18)15(19)17-13-9-5-6-10-13/h2-4,7-8,11,13H,5-6,9-10H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUOKASWAHOEQBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-cyclopentyl-N2-(1-phenylethyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.